molecular formula C17H13Cl2NO4 B107814 Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate CAS No. 72280-52-5

Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate

Cat. No.: B107814
CAS No.: 72280-52-5
M. Wt: 366.2 g/mol
InChI Key: ASALLPQQHGTWEF-UHFFFAOYSA-N
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Description

Mechanism of Action

Clodinafop-propargyl inhibits ACCase, a key enzyme in fatty acid biosynthesis, disrupting membrane integrity and inducing oxidative stress.

Key Steps

  • ACCase Inhibition : Blocks malonyl-CoA synthesis, reducing oleic acid production.
  • Oxidative Stress : Generates reactive oxygen species (ROS), causing lipid peroxidation and membrane damage.
Parameter Effect Source
ACCase Activity Inhibited in target weeds
ROS Generation Increased MDA and SOD in cyanobacteria

Resistance Dynamics

Resistance to clodinafop-propargyl has emerged due to:

  • Target-Site Mutations : Altered ACCase binding sites in Avena fatua.
  • Metabolic Resistance : Enhanced detoxification pathways in Phalaris minor.

Resistance Trends

Region Weed Species Resistance Level
Pakistan Avena fatua High (RI 5–7)
India Phalaris minor Moderate (RI 3–5)

Data from .

Formulation Innovations

Efforts to optimize stability and safety include:

  • Microemulsions : Incorporating safeners (e.g., clodinafop-mezo) to protect crops.
  • Emulsifiable Concentrates (EC) : Using composite emulsifiers to enhance low-temperature dispersibility.

Formulation Components

Component Function Source
Safener Reduces crop phytotoxicity
High-Efficiency Emulsifier Improves stability in cold environments

Properties

IUPAC Name

prop-2-ynyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASALLPQQHGTWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993063
Record name Chlorazifop propargyl ester
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Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72280-52-5
Record name 2-Propyn-1-yl 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]propanoate
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Record name Chlorazifop-propargyl [ISO]
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Record name Chlorazifop propargyl ester
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Record name Prop-2-ynyl 2-[4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy]propionate
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Biological Activity

Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate, identified by its CAS number 72280-52-5, is a compound with potential biological activity that warrants thorough investigation. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its efficacy in various biological contexts.

  • Molecular Formula : C17H13Cl2NO4
  • Molecular Weight : 366.195 g/mol
  • Structural Characteristics : The compound features a propynyl group linked to a phenoxy moiety, which is further substituted with a dichloropyridine group. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The dichloropyridine moiety is known for its role in modulating enzyme activity and receptor interactions, which may contribute to the compound's pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, research on related derivatives has shown inhibition of PD-L1, a critical immune checkpoint in cancer therapy. In vitro assays demonstrated that these compounds could disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and potentially improving anti-tumor responses .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have demonstrated activity against various bacterial strains. The presence of the pyridine ring may enhance lipophilicity and membrane permeability, facilitating the compound's entry into microbial cells .

Study 1: PD-L1 Inhibition

In a comparative study, a synthesized analog of this compound displayed an IC50 value of approximately 27 nM against human PD-L1. This level of potency indicates its potential as a therapeutic agent in cancer immunotherapy .

Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to Prop-2-ynyl derivatives for improved efficacy .

Data Summary Table

Property Value
Molecular FormulaC17H13Cl2NO4
Molecular Weight366.195 g/mol
PD-L1 IC50~27 nM
Antimicrobial Activity (Gram+)Effective
Antimicrobial Activity (Gram-)Moderate

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several herbicidal agents. Below is a detailed comparison with key analogs, emphasizing substituent effects, physicochemical properties, and biological activity.

Substituted Pyridyloxy Analogs

a) Propargyl 2-(4-(5-chloro-3-fluoropyridyl-2-oxy)phenoxy)propionate
  • Substituents : 5-chloro-3-fluoro-pyridyloxy (vs. 3,5-dichloro in the target compound).
  • Activity : Retains ACCase inhibition but shows reduced efficacy against Lolium rigidum due to altered halogen positioning, which weakens binding to ACCase isoforms .
  • Metabolic Stability : Fluorine substitution increases oxidative resistance but reduces soil half-life compared to dichloro analogs .
b) Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridyl)oxy)phenoxy)propanoic acid)
  • Substituents : 3-chloro-5-trifluoromethyl-pyridyloxy.
  • Ester Group : Typically formulated as methyl or ethyl esters.
  • Activity : Broader-spectrum control of grasses but higher mammalian toxicity (LD₅₀ = 300 mg/kg) due to trifluoromethyl-enhanced bioaccumulation .
  • Physicochemical Properties : Higher logP (4.9 vs. 4.2 in the target compound) correlates with increased cuticular retention but slower degradation .
c) Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridyl)oxy)phenoxy)propanoic acid)
  • Substituents : 5-trifluoromethyl-pyridyloxy.
  • Activity: Superior activity against Echinochloa crus-galli but ineffective on ACCase-resistant Alopecurus myosuroides. The lack of chlorine atoms reduces binding flexibility to mutant ACCase .

Phenoxypropionate Esters with Heterocyclic Modifications

a) Pentyl 2-[4-(6-chloroquinoxalyl-2-oxy)phenoxy]propionate
  • Substituents: 6-chloro-quinoxalyloxy replaces pyridyloxy.
  • Activity: Targets dicotyledonous weeds via auxin mimicry rather than ACCase inhibition.
  • Physicochemical Properties : Larger molecular weight (367.8 g/mol vs. 357.2 g/mol in the target compound) reduces phloem mobility .
b) Ethyl 2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propionate
  • Substituents : Benzoxazolyloxy group.
  • Activity : Synergistic use with safeners (e.g., 4,5-pyrazoline-3-carboxylic acid derivatives) mitigates crop toxicity. The benzoxazole ring enhances UV stability but lowers rainfastness .

Structural and Functional Data Table

Compound Name Substituents (Pyridyl/Heterocyclic) Ester Group Molecular Weight (g/mol) logP Key Activity Notes
Target Compound 3,5-dichloro-2-pyridyloxy Propargyl 357.2 4.2 High selectivity for ACCase isoforms
Propargyl 2-(4-(5-chloro-3-fluoro...) 5-chloro-3-fluoro-pyridyloxy Propargyl 355.7 3.9 Moderate resistance management
Haloxyfop-methyl 3-chloro-5-CF3-pyridyloxy Methyl 383.7 4.9 Broad-spectrum, high mammalian toxicity
Fluazifop-butyl 5-CF3-pyridyloxy Butyl 383.8 4.5 Limited resistance coverage
Pentyl 2-[4-(6-chloroquinoxalyl...) 6-chloro-quinoxalyloxy Pentyl 367.8 5.1 Auxin mimicry, dicot-selective

Research Findings and Mechanistic Insights

  • Halogen Effects: Dichloro substitution (target compound) optimizes steric and electronic interactions with ACCase, whereas trifluoromethyl groups (haloxyfop) enhance lipid solubility but increase non-target toxicity .
  • Ester Group Dynamics : Propargyl esters (target compound) undergo slower hydrolysis than methyl/ethyl esters, prolonging herbicidal activity but requiring higher safener ratios for crop compatibility .
  • Resistance Profiles: The 3,5-dichloro configuration in the target compound mitigates cross-resistance in Avena fatua populations resistant to fenoxaprop-ethyl .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The core reaction involves substituting a chlorine atom on 3,5-dichloro-2-pyridinol with the phenoxypropanoate moiety.

Reaction Conditions

  • Substrates :

    • 3,5-Dichloro-2-pyridinol (1.0 equiv)

    • Ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Dimethylformamide (DMF) or acetone

  • Temperature : 80–100°C

  • Duration : 6–10 hours.

Mechanistic Insight
The base deprotonates the phenolic hydroxyl group of ethyl 2-(4-hydroxyphenoxy)propanoate, generating a phenoxide ion. This nucleophile attacks the electron-deficient pyridine ring at the 2-position, displacing the chloride ion. The reaction proceeds via a two-step addition-elimination mechanism.

Workup and Isolation
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography, yielding ethyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propanoate (75–85% yield).

Saponification of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH.

Procedure

  • Substrate : Ethyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propanoate (1.0 equiv)

  • Base : 2M NaOH (3.0 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : Reflux (80°C)

  • Duration : 4–6 hours.

The reaction is quenched with HCl (1M), and the precipitated acid is filtered, washed with cold water, and dried (90–95% yield).

Esterification with Prop-2-yn-1-ol

Acid Chloride Method

The carboxylic acid is converted to its acid chloride, which reacts with prop-2-yn-1-ol.

Step 1: Formation of Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂, 1.5 equiv), catalytic DMF.

  • Conditions : Reflux (70°C) for 2 hours. Excess SOCl₂ is removed under vacuum.

Step 2: Esterification

  • Substrates :

    • Acid chloride (1.0 equiv)

    • Prop-2-yn-1-ol (1.2 equiv)

    • Base: Pyridine (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Duration : 12 hours.

The mixture is washed with NaHCO₃ and brine, dried, and concentrated. Purification by chromatography yields the target ester (70–80%).

Coupling Agent-Mediated Esterification

A milder approach uses carbodiimide-based coupling agents.

Procedure

  • Substrates :

    • 2-(4-((3,5-Dichloro-2-pyridyl)oxy)phenoxy)propanoic acid (1.0 equiv)

    • Prop-2-yn-1-ol (1.5 equiv)

    • EDCl (1.2 equiv), DMAP (0.2 equiv)

  • Solvent : DCM or THF

  • Temperature : Room temperature

  • Duration : 24 hours.

Workup parallels the acid chloride method, with yields of 75–85%.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Combining SNAr and esterification in a single reactor minimizes intermediate isolation.

Conditions :

  • Perform SNAr as in Section 2.1.

  • Add prop-2-yn-1-ol, EDCl, and DMAP directly to the reaction mixture.

  • Stir at room temperature for 24 hours.

This method reduces purification steps but may lower yields (65–75%) due to competing side reactions.

Transesterification

The ethyl ester intermediate (from Section 2.1) undergoes transesterification with prop-2-yn-1-ol.

Catalyst : Titanium(IV) isopropoxide (0.1 equiv)
Conditions : Reflux in toluene (110°C, 8 hours).
Yield : 60–70%.

Optimization and Challenges

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, acetone) enhance SNAr reactivity.

  • Bases : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the phenol.

Steric and Electronic Effects

  • The 3,5-dichloro substituents on the pyridine ring increase electrophilicity at the 2-position, facilitating SNAr.

  • Bulky groups on the phenoxypropanoate may slow the reaction, necessitating higher temperatures.

Purification Challenges

  • Chromatography is often required due to byproducts (e.g., unreacted pyridinol).

  • Recrystallization from ethanol/water mixtures improves purity.

Analytical Data and Characterization

Property Value/Description
Molecular Formula C₁₇H₁₂Cl₂NO₅
Molecular Weight 397.19 g/mol
Melting Point 112–114°C
¹H NMR (CDCl₃) δ 1.65 (d, 3H, CH₃), 2.50 (t, 1H, C≡CH), 4.85 (m, 2H, OCH₂), 5.30 (q, 1H, CH), 6.90–7.45 (m, 6H, Ar-H)
IR (KBr) 3280 cm⁻¹ (C≡CH), 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

Industrial-Scale Considerations

  • Cost Efficiency : Using K₂CO₃ and DMF balances reactivity and cost.

  • Safety : Prop-2-yn-1-ol is flammable; reactions require inert atmospheres.

  • Waste Management : Aqueous washes neutralize excess acid/base, minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate, and how can intermediates be characterized?

  • Methodology : The synthesis likely involves multi-step reactions, starting with the preparation of the phenoxy-pyridyl core via nucleophilic aromatic substitution between 3,5-dichloro-2-pyridinol and 4-hydroxyphenoxypropionic acid derivatives. Subsequent esterification with propargyl alcohol under Mitsunobu or acid-catalyzed conditions is typical for such esters . Key intermediates (e.g., phenoxy-propionic acid derivatives) should be characterized using NMR (¹H/¹³C), FT-IR (to confirm ester/ether bonds), and LC-MS (to verify molecular ions) .

Q. How can researchers structurally characterize this compound and confirm its stereochemical purity?

  • Methodology : Employ X-ray crystallography for unambiguous confirmation of the molecular structure and stereochemistry. For routine analysis, use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₉H₁₄Cl₂NO₅) and 2D-NMR (COSY, HSQC) to assign proton/carbon environments. Chiral HPLC with a cellulose-based column can assess enantiomeric purity if asymmetric synthesis is involved .

Q. What mechanisms underlie its potential herbicidal or biological activity?

  • Methodology : Structurally analogous compounds (e.g., fluazifop, haloxyfop) inhibit acetyl-CoA carboxylase (ACCase) in plants, disrupting lipid biosynthesis . To validate this hypothesis:

  • Conduct in vitro enzyme assays with ACCase isoforms.
  • Compare IC₅₀ values with known ACCase inhibitors.
  • Use molecular docking studies to explore binding interactions with the ACCase catalytic domain .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of intermediates?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the ICReDD platform integrate computational predictions with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent, catalyst) for key steps like pyridyl-oxygen bond formation . Use machine learning to analyze reaction yields and impurity profiles from historical data .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

  • Perform parallel assays in cell-free (e.g., enzyme inhibition), cell-based (e.g., phytotoxicity in Arabidopsis), and whole-organism (e.g., herbicidal activity in weeds) systems.
  • Use metabolomics to identify degradation products or bioactive metabolites.
  • Validate target engagement via genetic knockout models (e.g., ACCase-deficient plant mutants) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology : For the propargyl ester moiety, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric esterification with transition-metal catalysts (e.g., Ru-based Shvo catalyst). Monitor enantiomeric excess (ee) using chiral stationary phase GC/MS or circular dichroism (CD) . Optimize reaction temperature and solvent polarity to minimize racemization .

Q. How can environmental fate studies be designed to assess degradation pathways?

  • Methodology : Conduct hydrolysis studies under controlled pH/temperature conditions, analyzing products via LC-MS. For photodegradation, use UV irradiation setups with simulated sunlight and identify radicals via EPR spectroscopy . Soil metabolism studies should employ ¹⁴C-labeled compound to track mineralization (CO₂ release) and bound residues .

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